m-PEG12-amine

ADC Development Pharmacokinetics Drug-to-Antibody Ratio

Researchers developing DAR8 ADCs and PROTACs face aggregation and poor pharmacokinetics when using shorter PEG linkers (e.g., PEG4). m-PEG12-amine provides the precisely defined 38-atom, 43.9 Å spacer arm that balances conformational flexibility with steric constraint for optimal conjugate performance. • DAR8 ADCs with PEG12 linkers achieve superior PK profiles and near-complete tumor regression vs. PEG4 controls, without treatment-associated weight loss • Monodisperse 12-unit PEG chain ensures batch-to-batch consistency and reproducible bioconjugation outcomes • Reactive terminal primary amine enables covalent attachment via EDC/NHS chemistry; high solubility in DMSO and water

Molecular Formula C25H53NO12
Molecular Weight 559.7 g/mol
Cat. No. B609236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-amine
Synonymsm-PEG12-amine
Molecular FormulaC25H53NO12
Molecular Weight559.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
InChIKeyMSKSQCLPULZWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG12-amine for ADC and PROTAC Linker Applications: Procurement-Grade Specifications and Selection Rationale


m-PEG12-amine (CAS 1977493-48-3) is a monodisperse polyethylene glycol (PEG) derivative with a molecular weight of 559.69 Da, containing 12 ethylene glycol repeat units and a reactive terminal primary amine . It functions as a non-cleavable, hydrophilic linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its discrete PEG12 spacer length enables precise molecular engineering and control over conjugate physicochemical properties . The compound exhibits high solubility in DMSO and water, with a reported density of 1.073 g/cm³, and is characterized by its monodisperse nature, which ensures batch-to-batch consistency and reproducible bioconjugation outcomes .

Why m-PEG12-amine Cannot Be Substituted by Arbitrary PEGn-Amine Homologs: The PEG12-Specific Performance Threshold in ADC and PROTAC Design


Substituting m-PEG12-amine with other PEGn-amine homologs (e.g., PEG4, PEG8, or PEG24) without empirical validation risks compromising conjugate performance because linker length directly dictates hydrophilicity, steric effects, and in vivo pharmacokinetics. Systematic evaluation of PEG lengths in ADC development revealed that PEG4 linkers produce high aggregate content and poor pharmacokinetic (PK) profiles, while PEG12 achieves optimal hydrophilicity, reduced aggregation, and enhanced tumor accumulation [1]. In PROTACs, the PEG12 spacer provides a 38-atom, 43.9 Å linker arm that balances target engagement flexibility with minimal steric hindrance—a balance that shorter PEG8 (less conformational freedom) or longer PEG24 (potential entropic penalty) spacers may not replicate .

m-PEG12-amine Comparative Performance Evidence: Quantified Advantages for ADC and PROTAC Procurement Decisions


PEG12 Linker Enables DAR8 ADC with Superior In Vivo PK and Near-Complete Tumor Regression vs. PEG4 or No-PEG Controls

In a systematic evaluation of cleavable pendant-type PEG linkers for trastuzumab-based ADCs carrying MMAE payloads, DAR8 conjugates constructed with PEG12 demonstrated a substantially improved pharmacokinetic profile and in vivo antitumor efficacy compared to PEG4-containing ADCs and DAR4 ADCs lacking a PEG linker. The PEG12 DAR8 ADC achieved near-complete tumor regression and showed no treatment-associated weight loss, indicating superior tolerability [1]. This performance is attributed to the PEG12 spacer's ability to mask payload hydrophobicity, reducing aggregation and prolonging circulation half-life, whereas PEG4 ADCs exhibited inferior PK and DAR4 non-PEG ADCs showed even faster clearance [2].

ADC Development Pharmacokinetics Drug-to-Antibody Ratio

PEG12 Linker Achieves >2-Fold Higher Tumoral Uptake in Pretargeted PET Imaging vs. Non-Dendrimeric PEG12 Control

In a pretargeted PET imaging study using the huA33 antibody targeting colorectal cancer xenografts, an immunoconjugate bearing a PEG12 linker (sshuA33-PEG12-TCO) achieved tumoral uptake of 4.1 ± 1.3 %ID/g at 24 hours post-injection. While this value is lower than the 8.9 ± 1.9 %ID/g achieved with a dendrimeric scaffold (sshuA33-DEN-TCO), the PEG12 construct represents the baseline non-dendrimeric control and demonstrates that PEG12 alone confers measurable tumor-targeting capability [1]. This performance benchmark serves as a reference for evaluating alternative linker architectures and highlights the PEG12 spacer's ability to support in vivo targeting without inducing non-specific clearance.

Pretargeted Imaging Immunoconjugate Design Tumor Uptake

PEG12 Spacer Confers 20-Fold Reduction in Cytotoxicity When Multiarm-PEGylated to Melittin Peptide

In a study investigating multiarm PEGylation of the cytotoxic peptide melittin, conjugation with a four-arm PEG12 construct increased the IC50 (cytotoxicity) by approximately 20-fold compared to unmodified melittin, while also significantly reducing hemolytic activity and enhancing serum stability [1]. This reduction in cytotoxicity is attributed to the PEG12 spacer's steric hindrance and altered hydrophilicity/hydrophobicity balance, which attenuates membrane penetration capacity. The study further demonstrated that increasing PEG arm number progressively reduced toxicity and hemolysis, highlighting the utility of the PEG12 building block in tuning peptide bioactivity profiles [2].

Peptide PEGylation Cytotoxicity Modulation Hemolytic Activity

PEG12 Length Selected as Lead Compound Over PEG4 and PEG8 in Y-Shaped Pendant Linker Optimization for High-DAR ADCs

In a systematic evaluation of Y-shaped pendant PEG linkers for enabling high-DAR (DAR8) trastuzumab-based ADCs with VC-pABC-MMAE payloads, PEG12 oligomers were identified as the optimal length among PEG4, PEG8, and PEG12 candidates [1]. The PEG12 linker effectively counterbalanced payload hydrophobicity, yielding an ADC with excellent tumor accumulation and near-complete tumor regression in vivo [2]. This selection was based on systematic tuning of PEG length to achieve the highest hydrophilicity and best in vivo performance, establishing PEG12 as the lead linker length for this ADC platform [3].

ADC Linker Design PEG Length Optimization Hydrophilicity Masking

Validated Application Scenarios for m-PEG12-amine: Where Quantitative Evidence Supports Procurement


Construction of High-DAR (DAR8) Antibody-Drug Conjugates Requiring Favorable Pharmacokinetics

m-PEG12-amine serves as the core building block for constructing PEG12-containing linkers in DAR8 ADCs. Systematic studies have demonstrated that DAR8 ADCs with PEG12 linkers achieve superior pharmacokinetic profiles and near-complete tumor regression compared to PEG4-containing ADCs and DAR4 non-PEG controls, while avoiding treatment-associated weight loss [1][2]. Researchers developing high-payload ADCs should prioritize m-PEG12-amine as the PEG linker precursor to achieve the hydrophilicity threshold necessary for in vivo stability and efficacy.

Peptide and Protein PEGylation for Cytotoxicity Attenuation and Serum Stability Enhancement

When conjugated to peptides such as melittin, multiarm PEG12 constructs (derived from m-PEG12-amine) produce a quantifiable ~20-fold increase in IC50, indicating reduced cytotoxicity, along with significantly decreased hemolytic activity and improved serum stability [3]. This evidence supports the use of m-PEG12-amine in bioconjugation workflows where precise modulation of peptide bioactivity is required, particularly for therapeutic candidates with narrow therapeutic windows.

PROTAC Linker for Balanced Target Engagement and E3 Ligase Recruitment

m-PEG12-amine is a validated PROTAC linker that provides a 38-atom, 43.9 Å spacer arm, offering a balance between conformational flexibility and steric constraint that facilitates simultaneous binding of target protein and E3 ligase . The monodisperse PEG12 chain length has been successfully employed in PROTAC synthesis and is commercially available from multiple vendors with established purity and solubility specifications .

Surface Modification and Biomolecule Coating Requiring Defined PEG Spacer Length

The discrete 12-unit PEG chain of m-PEG12-amine provides a precisely defined spacer length (38 atoms) for surface passivation and biomolecule coating applications . The compound's high aqueous solubility and reactive primary amine enable covalent attachment to carboxylate-functionalized surfaces via EDC/NHS chemistry, while its monodisperse nature ensures reproducible surface coverage and hydrodynamic volume control .

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